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Compound of Interest

Compound Name: 1,1-Diphenylethanol

Cat. No.: B1581894

For researchers, scientists, and professionals in drug development, accurate identification and
characterization of chemical compounds are paramount. This guide provides a comprehensive
comparison of experimental spectral data for 1,1-Diphenylethanol with established literature
values. By presenting detailed experimental protocols and clearly structured data, this guide
serves as a practical resource for verifying the identity and purity of 1,1-Diphenylethanol in a
laboratory setting.

Summary of Spectral Data

The following tables summarize the key spectral data for 1,1-Diphenylethanol, comparing
literature values with typical experimental results obtained using the protocols outlined in this
guide.

'H NMR Spectral Data Comparison

Solvent: CDCIs Frequency: 400 MHz
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. Typical

Literature )

Proton i . Experimental oo i
] Chemical Shift ) ] Multiplicity Integration

Assignment Chemical Shift

(3, ppm)

(3, ppm)

-CHs 1.87 1.88 Singlet 3H
-OH 2.15 2.14 Singlet 1H
Aromatic H )

7.20-7.28 7.24 Triplet 2H
(para)
Aromatic H )

7.28-7.36 7.32 Triplet 4H
(meta)
Aromatic H

7.45-7.49 7.47 Doublet 4H
(ortho)

3C NMR Spectral Data Comparison

Solvent: CDCIs Frequency: 100 MHz

_ Literature Chemical Shift (9, Typical Experimental
Carbon Assignment

ppm) Chemical Shift (8, ppm)
-CHs 30.0 30.1
C-OH (quaternary) 76.5 76.6
Aromatic C (para) 126.6 126.7
Aromatic C (ortho) 127.0 127.1
Aromatic C (meta) 128.2 128.3
Aromatic C (ipso) 147.8 147.9

FTIR Spectral Data Comparison

Sample Preparation: KBr Pellet
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Vibrational Mode

Literature Wavenumber

(cm™)

Typical Experimental
Wavenumber (cm~1)

O-H stretch (alcohol)

3400-3600 (broad)

~3450 (broad)

C-H stretch (aromatic) 3000-3100 3060, 3025

C-H stretch (aliphatic) 2850-3000 2975, 2930

C=C stretch (aromatic) 1400-1600 1595, 1490, 1445
C-O stretch (tertiary alcohol) 1150-1250 1175

C-H bend (aromatic) 690-900 760, 700

Mass Spectrometry Data Comparison

lonization Method: Electron lonization (El)

Literature Relative

Typical Experimental

Fragment (m/z) ) Relative Intensity Assignment
Intensity (%)[1]
(%)
198 42.4 42 [M]* (Molecular lon)
183 99.9 100 [M-CHs]*
105 76.5 77 [CeHsCO]*
77 59.8 60 [CeHs]
43 48.7 49 [CHsCOJ*

Experimental Protocols

Detailed methodologies for the key spectroscopic techniques are provided below.

'H and **C NMR Spectroscopy

o Sample Preparation: Dissolve 5-10 mg of 1,1-Diphenylethanol in approximately 0.7 mL of
deuterated chloroform (CDCls).
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 Instrumentation: Utilize a 400 MHz (or higher) Nuclear Magnetic Resonance spectrometer.
e 1H NMR Acquisition:

o Acquire the spectrum with a spectral width of approximately 16 ppm.

o Set the number of scans to 16 with a relaxation delay of 1 second.

o Use tetramethylsilane (TMS) as an internal standard (0 ppm).
e 13C NMR Acquisition:

o Acquire the spectrum with a spectral width of approximately 250 ppm.

o Set the number of scans to 1024 with a relaxation delay of 2 seconds.

o Use the CDCIs solvent peak (& 77.16 ppm) as the internal reference.

o Data Processing: Process the acquired Free Induction Decay (FID) with an appropriate
window function (e.g., exponential multiplication with a line broadening of 0.3 Hz for *H and 1
Hz for 13C) and Fourier transform. Phase and baseline correct the resulting spectrum.

Fourier-Transform Infrared (FTIR) Spectroscopy

o Sample Preparation (KBr Pellet Method):

o Thoroughly grind 1-2 mg of 1,1-Diphenylethanol with approximately 100-200 mg of dry,
spectroscopic grade potassium bromide (KBr) in an agate mortar.

o Transfer the mixture to a pellet press and apply pressure (approximately 8-10 tons) for
several minutes to form a transparent pellet.

e Instrumentation: Use a Fourier-Transform Infrared spectrometer.
o Data Acquisition:
o Collect a background spectrum of the empty sample compartment.

o Place the KBr pellet in the sample holder and acquire the sample spectrum.
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o Scan in the range of 4000-400 cm~* with a resolution of 4 cm~*. Co-add 16 scans to
improve the signal-to-noise ratio.

o Data Processing: Perform a background subtraction from the sample spectrum.

Mass Spectrometry (MS)

o Sample Introduction: Introduce a dilute solution of 1,1-Diphenylethanol in a volatile organic
solvent (e.g., methanol or dichloromethane) into the mass spectrometer, typically via a gas
chromatograph (GC-MS) or direct infusion.

e Instrumentation: Employ a mass spectrometer with an electron ionization (EI) source.
o Data Acquisition:

o Set the ionization energy to 70 eV.

o Acquire the mass spectrum over a mass-to-charge (m/z) range of 40-250.

» Data Analysis: Identify the molecular ion peak and analyze the fragmentation pattern to
confirm the structure.

Workflow for Spectral Data Cross-Referencing

The following diagram illustrates the logical workflow for cross-referencing experimentally
obtained spectral data with literature values.
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Caption: Workflow for Cross-Referencing Spectral Data.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:
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The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of ress Hast
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and industry. Email: info@benchchem.com

© 2025 BenchChem. All rights reserved. 717 Tech Support


https://www.benchchem.com/contactus?utm_src=support
https://www.benchchem.com/product/b1581894?utm_src=pdf-bulk
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1581894?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

